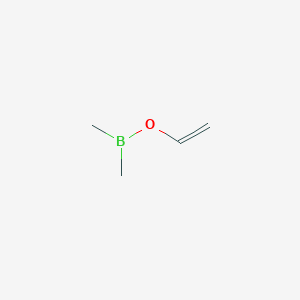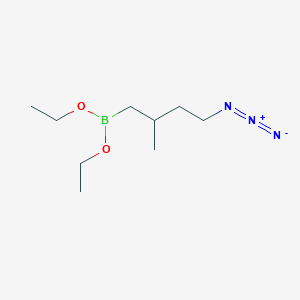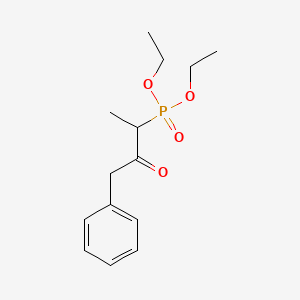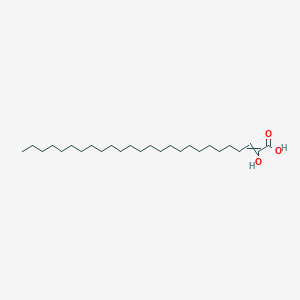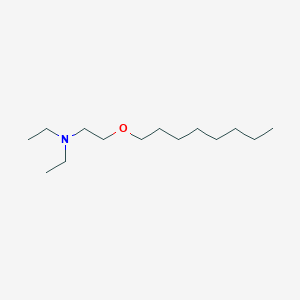
N,N-Diethyl-2-(octyloxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(octyloxy)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group attached to an ethan-1-amine backbone, with diethyl and octyloxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(octyloxy)ethan-1-amine typically involves the reaction of diethylamine with 2-(octyloxy)ethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(octyloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where other functional groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N,N-Diethyl-2-(octyloxy)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic uses or its role as a precursor in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(octyloxy)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-(2-(4-isopropoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine: A related compound with similar structural features.
N,N-Dimethylethanamine: Another amine with a simpler structure.
N-Ethylethanamine: A secondary amine with ethyl substituents.
Uniqueness
N,N-Diethyl-2-(octyloxy)ethan-1-amine is unique due to its specific combination of diethyl and octyloxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
Propriétés
Numéro CAS |
137297-41-7 |
|---|---|
Formule moléculaire |
C14H31NO |
Poids moléculaire |
229.40 g/mol |
Nom IUPAC |
N,N-diethyl-2-octoxyethanamine |
InChI |
InChI=1S/C14H31NO/c1-4-7-8-9-10-11-13-16-14-12-15(5-2)6-3/h4-14H2,1-3H3 |
Clé InChI |
TYPFUUMMRGJFIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



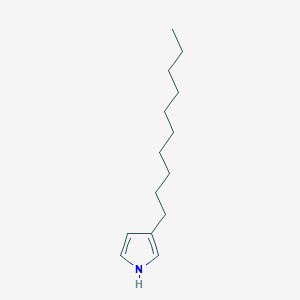
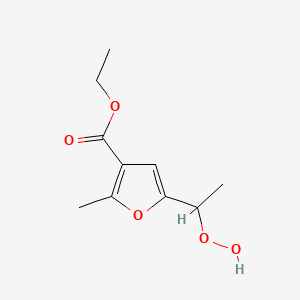
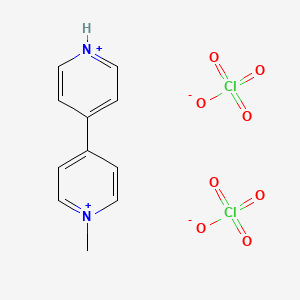
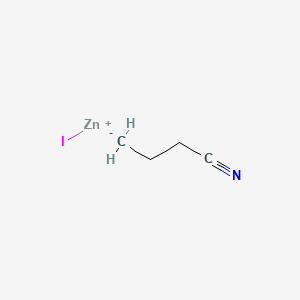

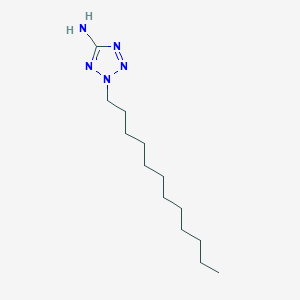

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/no-structure.png)

